2-(4-NITROPHENYL)-2-OXOETHYL 2-{[3,5-DI(TERT-BUTYL)BENZOYL]AMINO}ACETATE
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate is a complex organic compound that features a nitrophenyl group, an oxoethyl group, and a benzoylaminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate typically involves multi-step organic reactions. One common approach is to start with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the oxoethyl group through oxidation reactions. The final step involves the coupling of the benzoylaminoacetate moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoylaminoacetate moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in the production of UV absorbers.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Used as a corrosion inhibitor and has applications in materials science.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Utilized in the synthesis of Schiff base ligands and metal complexes.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-{[3,5-di(tert-butyl)benzoyl]amino}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-24(2,3)18-11-17(12-19(13-18)25(4,5)6)23(30)26-14-22(29)33-15-21(28)16-7-9-20(10-8-16)27(31)32/h7-13H,14-15H2,1-6H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAVURTLQKZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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